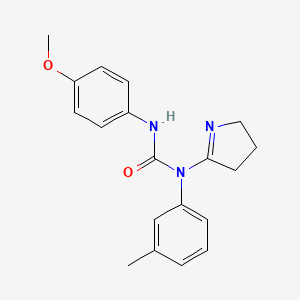
1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropylpyridazine moiety with a piperidine carboxamide, linked through a phenyl group substituted with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Cyclopropylpyridazine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridazine derivative, cyclopropylation can be performed using cyclopropyl bromide in the presence of a base like potassium carbonate.
-
Synthesis of the Piperidine Carboxamide: : The piperidine ring can be synthesized via a reductive amination reaction, where a suitable ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
-
Coupling of the Two Moieties: : The final step involves coupling the cyclopropylpyridazine and the piperidine carboxamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Potential use in the synthesis of complex organic molecules or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylpyridazine moiety might interact with hydrophobic pockets, while the piperidine carboxamide could form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyridazine derivatives.
N-(2-(methylthio)phenyl)piperidine-4-carboxamide: Lacks the cyclopropylpyridazine moiety.
1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide: Lacks the methylthio phenyl group.
Uniqueness
The unique combination of the cyclopropylpyridazine and the methylthio phenyl group in this compound provides distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-26-18-5-3-2-4-17(18)21-20(25)15-10-12-24(13-11-15)19-9-8-16(22-23-19)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMBYBCCGKGGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2736500.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2736503.png)
![N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2736504.png)
![[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/new.no-structure.jpg)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)


![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)

![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)
